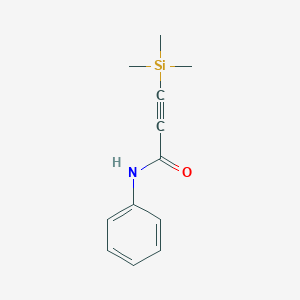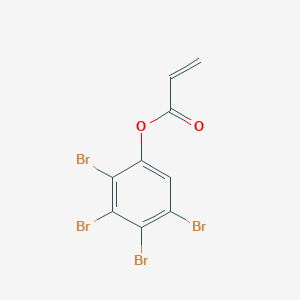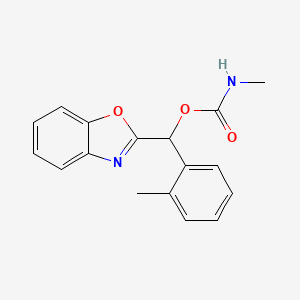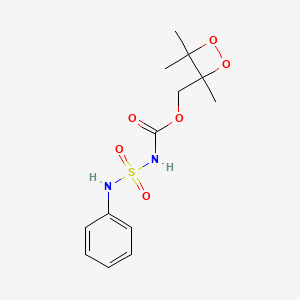
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-ynamide moiety, which is further substituted with a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide can be synthesized through various methods. One common approach involves the reaction of 3-(trimethylsilyl)propynoic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide . The reaction typically proceeds at room temperature, yielding the desired product in high purity.
Another method involves the dehydrohalogenation of N-phenyl-3-(trimethylsilyl)prop-2-enamide using a strong base like potassium tert-butoxide . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the ynamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the preparation of intermediates, followed by coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ynamide to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted prop-2-ynamides.
科学研究应用
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-Phenyl-3-(trimethylsilyl)prop-2-ynamide involves its reactivity towards various nucleophiles and electrophiles. The presence of the trimethylsilyl group enhances the stability of the compound and facilitates selective reactions at the triple bond. The phenyl group contributes to the compound’s overall reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
- 3-(Trimethylsilyl)propynoic acid
- N-Phenyl-3-(trimethylsilyl)prop-2-enamide
- 3-(Trimethylsilyl)prop-2-ynamide
Uniqueness
N-Phenyl-3-(trimethylsilyl)prop-2-ynamide is unique due to the combination of the phenyl group and the trimethylsilyl-substituted prop-2-ynamide moiety. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry.
属性
CAS 编号 |
105554-00-5 |
|---|---|
分子式 |
C12H15NOSi |
分子量 |
217.34 g/mol |
IUPAC 名称 |
N-phenyl-3-trimethylsilylprop-2-ynamide |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)10-9-12(14)13-11-7-5-4-6-8-11/h4-8H,1-3H3,(H,13,14) |
InChI 键 |
BHOUUFUTZLLJIN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)

![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)



![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)



